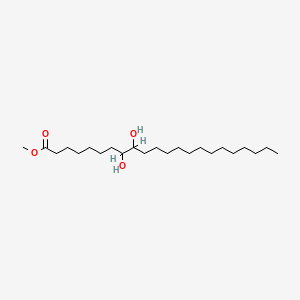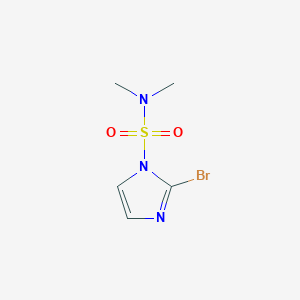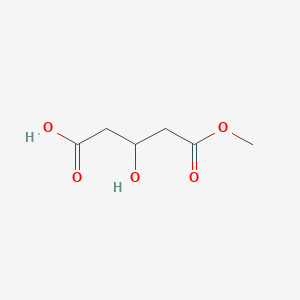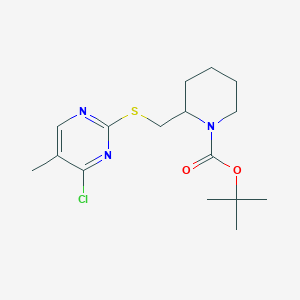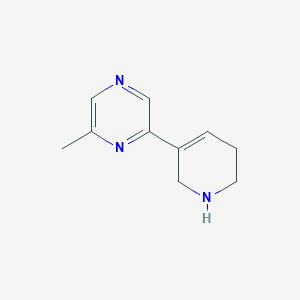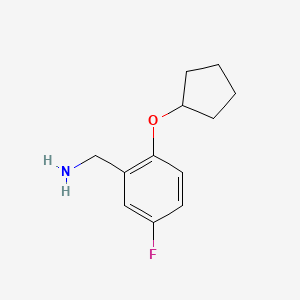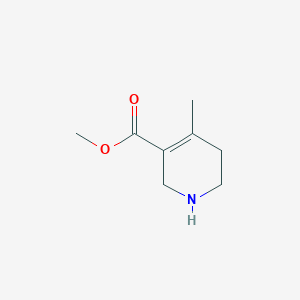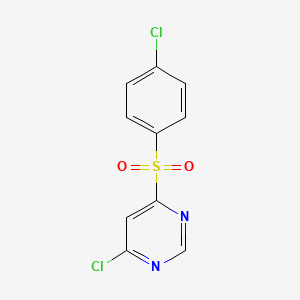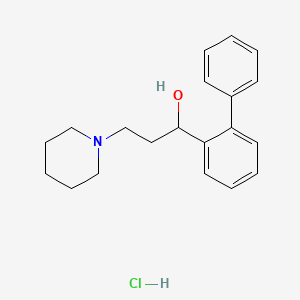
alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride is a chemical compound that belongs to the class of organic compounds known as biphenyls. These compounds are characterized by the presence of two benzene rings connected by a single bond. The compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride typically involves the reaction of 2-biphenylyl magnesium bromide with piperidinepropanol under controlled conditions. The reaction is carried out in an ether solvent in the presence of a catalyst, often a transition metal such as palladium or nickel . The reaction conditions include maintaining a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction is monitored using various analytical techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
Alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride include:
2-Biphenylyl propionic acid: Known for its anti-inflammatory properties.
2-Biphenylyl methacrylate: Used in polymer chemistry for the synthesis of functionalized polymers.
2-Biphenylyl lithium: Employed in organic synthesis as a reagent for the formation of carbon-carbon bonds.
Uniqueness
This compound is unique due to its combination of a biphenyl structure with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
50910-14-0 |
|---|---|
Formule moléculaire |
C20H26ClNO |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
1-(2-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c22-20(13-16-21-14-7-2-8-15-21)19-12-6-5-11-18(19)17-9-3-1-4-10-17;/h1,3-6,9-12,20,22H,2,7-8,13-16H2;1H |
Clé InChI |
GPYYPXIKCDDBJR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(C2=CC=CC=C2C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


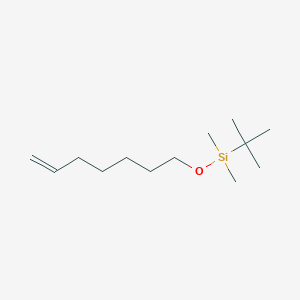
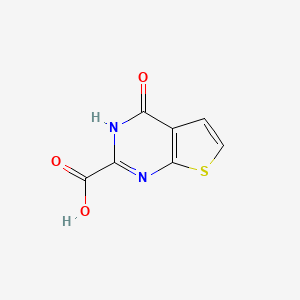
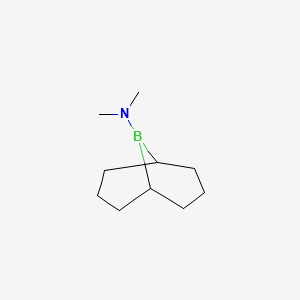
![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
